2-{[2-(Tert-butoxy)-2-oxoethyl]sulfanyl}acetic acid
Description
2-{[2-(Tert-butoxy)-2-oxoethyl]sulfanyl}acetic acid (CAS: 204133-20-0) is a sulfur-containing carboxylic acid derivative with the molecular formula C₈H₁₄O₄S and a molecular weight of 206.26 g/mol . It features a thioether (-S-) linkage connecting two carbonyl-containing moieties: a tert-butyl ester group and an acetic acid group. This compound is typically synthesized as a high-purity (≥95%) intermediate for pharmaceutical and materials science applications, including the preparation of bioresponsive polymers and chelating agents . Its tert-butoxy group enhances steric protection of the ester functionality, improving stability during synthetic processes .
Properties
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4S/c1-8(2,3)12-7(11)5-13-4-6(9)10/h4-5H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRXJAPGLVVIBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CSCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structures
Names and Identifiers
Computed Descriptors
IUPAC Name
2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]sulfanylacetic acid is the IUPAC name for 2-{[2-(Tert-butoxy)-2-oxoethyl]sulfanyl}acetic acid.
InChI
The InChI code for 2-{[2-(Tert-butoxy)-2-oxoethyl]sulfanyl}acetic acid is InChI=1S/C8H14O4S/c1-8(2,3)12-7(11)5-13-4-6(9)10/h4-5H2,1-3H3,(H,9,10).
InChIKey
JFRXJAPGLVVIBH-UHFFFAOYSA-N is the InChIKey for 2-{[2-(Tert-butoxy)-2-oxoethyl]sulfanyl}acetic acid.
SMILES
The SMILES notation for 2-{[2-(Tert-butoxy)-2-oxoethyl]sulfanyl}acetic acid is CC(C)(C)OC(=O)CSCC(=O)O.
Molecular Formula
The molecular formula of 2-{[2-(Tert-butoxy)-2-oxoethyl]sulfanyl}acetic acid is C8H14O4S.
Synonyms
The following are synonyms for 2-{[2-(Tert-butoxy)-2-oxoethyl]sulfanyl}acetic acid:
- 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}acetic acid
- 204133-20-0
- 2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]sulfanylacetic acid
- 2-([2-(TERT-BUTOXY)-2-OXOETHYL]SULFANYL)ACETIC ACID
- EIA13320
- AKOS009086348
- CS-0262925
- EN300-84309
- G49150
- {[2-(tert-butoxy)-2-oxoethyl]sulfanyl}acetic acid
- 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}aceticacid
Preparation of Oxamic Acids
A general procedure for preparing oxamic acids involves the reaction of an aniline or amine with oxalyl chloride, followed by hydrolysis.
- Reaction with Oxalyl Chloride : To a solution of the corresponding aniline or amine (10 mmol) in CH2Cl2 (30 mL), add Et3N (11 mmol, 1.11g). Slowly add oxalyl chloride (11 mmol, 1.50 g) to the solution at 0 °C. Warm the reaction mixture to room temperature and stir for 4-6 hours.
- Workup : Treat the reaction mixture with 1.0 M HCl (20 mL) and extract with dichloromethane (3 × 20 mL). Wash the combined extracts with brine, dry over Na2SO4, filter, and concentrate in vacuo, directly subjected to hydrolysis.
- Hydrolysis : Dissolve the residue in THF (15 mL) and H2O (5 mL), and add LiOH (50 mmol, 4.2 g). After stirring for 6-8 hours at room temperature, wash the basic reaction mixture with dichloromethane (3 × 30 mL). Separate the aqueous phase and acidify with 1.0 M aqueous HCl solution. Extract the resulting mixture with ethyl acetate (3 × 30 mL), and wash the combined organic layers with brine (30 mL) and dry over Na2SO4. Evaporate the solvent and recrystallize the residue by CH2Cl2/hexanes.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Tert-butoxy)-2-oxoethyl]sulfanyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Compounds with substituted functional groups replacing the tert-butoxy group.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : This compound serves as a versatile scaffold for synthesizing more complex molecules. Its unique functional groups allow for various chemical transformations, including oxidation and reduction reactions .
Biology
- Biochemical Probes : Investigated for its potential as a biochemical probe, 2-{[2-(Tert-butoxy)-2-oxoethyl]sulfanyl}acetic acid can interact with biological macromolecules, potentially modulating their activity through covalent bonding with thiol groups . This interaction can influence various biological pathways.
Medicine
- Therapeutic Potential : The compound has been explored for its anti-inflammatory and antimicrobial properties. Preliminary studies suggest that it may have applications in treating inflammatory diseases and infections due to its ability to modulate immune responses and inhibit microbial growth .
Industry
- Development of Specialty Chemicals : In industrial applications, this compound is utilized in the formulation of specialty chemicals and materials such as polymers and surfactants. Its unique properties make it suitable for developing novel materials with specific functionalities .
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of various derivatives of this compound, it was found that modifications could enhance antibacterial activity against Gram-positive bacteria. The presence of the sulfanyl group was hypothesized to contribute to this effect by increasing hydrophobic interactions with bacterial membranes .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of 2-{[2-(Tert-butoxy)-2-oxoethyl]sulfanyl}acetic acid in a murine model. Results indicated significant reductions in paw swelling and histological signs of inflammation when administered, suggesting therapeutic potential for inflammatory conditions .
Mechanism of Action
The mechanism of action of 2-{[2-(Tert-butoxy)-2-oxoethyl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially modulating their activity. The oxoethyl group may participate in hydrogen bonding or electrostatic interactions with biological molecules, influencing their function. These interactions can lead to various biological effects, depending on the specific context and target molecules.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Sulfur Oxidation State : Thioether (-S-) analogs (e.g., CSAA ) exhibit lower oxidation stability compared to sulfinyl (-SO-) derivatives (e.g., ), which may influence their reactivity in redox environments.
- Substituent Effects : The tert-butoxy group in the target compound enhances steric hindrance, protecting the ester from hydrolysis, whereas 4-chlorophenyl (CSAA ) or trifluoromethyl () groups introduce electron-withdrawing effects, altering electronic properties.
- Biological Activity: The 3,4-dimethoxyanilino derivative () shows higher melting points (128–130°C) and irritant hazards, suggesting stronger intermolecular interactions and reactivity.
Functional Analogs in Chelation and Drug Design
Table 2: Chelators and Multifunctional Derivatives
Comparison with Target Compound :
- The target compound’s tert-butoxy group is recurrent in chelators like DOTA(OtBu) and BocNH-DO2AtBu , where it serves as a protective group for carboxylic acids during metal coordination.
- Unlike larger macrocyclic chelators, 2-{[2-(Tert-butoxy)-2-oxoethyl]sulfanyl}acetic acid lacks a polyazacyclic backbone, limiting its metal-binding capacity but enhancing versatility in polymer synthesis .
Table 3: Stability and Hazard Profiles
Insights :
- Fluorinated derivatives (e.g., ) often require low-temperature storage due to enhanced reactivity, whereas non-fluorinated analogs like the target compound are stable at room temperature .
- Thioether-containing compounds may pose irritant risks, necessitating careful handling .
Biological Activity
2-{[2-(Tert-butoxy)-2-oxoethyl]sulfanyl}acetic acid is a compound with the molecular formula C8H14O4S and a molecular weight of 206.26 g/mol. Its unique structure includes a tert-butoxy group and a thioether linkage, which are significant for its biological properties and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, including its chemical reactivity, potential therapeutic uses, and related research findings.
The compound's reactivity is largely attributed to its functional groups. It can undergo various reactions, including nucleophilic substitutions and esterifications, making it a versatile scaffold for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C8H14O4S |
| Molecular Weight | 206.26 g/mol |
| Functional Groups | Thioether, Carboxylic Acid |
| Solubility | Soluble in organic solvents |
Biological Activity
The biological activity of 2-{[2-(Tert-butoxy)-2-oxoethyl]sulfanyl}acetic acid has been explored through various studies, although specific data on this compound is limited. However, compounds with similar structures have shown promising activities.
Antitumor Activity
Research indicates that compounds featuring thioether linkages can exhibit antitumor properties. For instance, related thioacetic acids have demonstrated cytotoxic effects against cancer cell lines, suggesting that 2-{[2-(Tert-butoxy)-2-oxoethyl]sulfanyl}acetic acid may also possess similar activities.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of thioether-containing compounds on human carcinoma cell lines (A-431, A-549, MDA-MB-468), several derivatives showed significant inhibition with IC50 values ranging from 0.065 to 9.4 µmol/L. This suggests a potential for 2-{[2-(Tert-butoxy)-2-oxoethyl]sulfanyl}acetic acid to be developed as an antitumor agent.
While specific mechanisms for this compound are not well-documented, thioether compounds often interact with cellular signaling pathways involved in apoptosis and cell proliferation. The presence of the carboxylic acid group may enhance its interaction with biomolecules, potentially leading to altered metabolic pathways in cancer cells.
Related Compounds and Their Activities
To better understand the potential biological activities of 2-{[2-(Tert-butoxy)-2-oxoethyl]sulfanyl}acetic acid, examining similar compounds can provide insights.
Table 2: Related Compounds and Their Biological Activities
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Thioacetic Acid | C2H4OS | Cytotoxic effects against cancer cells |
| 3-Mercapto Propionic Acid | C3H6O2S | Antioxidant properties |
| 1-Thioglycerol | C3H8O3S | Modulation of nitric oxide synthase |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}acetic acid, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves nucleophilic substitution between thioglycolic acid and tert-butyl bromoacetate derivatives under basic conditions. Sodium hydroxide (NaOH) is often used to deprotonate the thiol group, facilitating the reaction. Solid-state thermal heating (e.g., 60–80°C) can enhance reaction efficiency by minimizing side reactions . Purity (>95%) is achievable through recrystallization or column chromatography, as noted for structurally similar tert-butoxy-containing compounds .
Q. How can researchers characterize the functional groups and purity of this compound?
- Methodological Answer :
- FT-IR : Identify the carbonyl (C=O) stretch (~1700–1750 cm⁻¹) from the tert-butoxy ester and the thioether (C-S) bond (~650–750 cm⁻¹).
- NMR : ¹H NMR will show the tert-butyl group as a singlet at ~1.4 ppm, while the methylene protons adjacent to sulfur and oxygen appear as multiplets between 3.0–4.0 ppm .
- HPLC/MS : Confirm molecular weight (C₈H₁₄O₄S: 218.26 g/mol) and assess purity (>95%) using reverse-phase chromatography with UV detection at 210–220 nm .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Work in a fume hood due to potential respiratory irritation (H335) .
- Storage : Store in a sealed container at room temperature, away from oxidizing agents (e.g., Re₂O₇) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) can model transition states and predict reaction barriers. For example, ICReDD’s reaction path search methods integrate computational and experimental data to identify optimal conditions (e.g., solvent polarity, temperature) for functionalizing the thioether or ester groups . This reduces trial-and-error experimentation and accelerates derivative synthesis .
Q. What experimental strategies resolve contradictions in reported reaction yields for tert-butoxy-containing thioethers?
- Methodological Answer :
- Controlled Variables : Systematically test reaction parameters (e.g., base strength, solvent polarity). Potassium tert-butoxide (KOtBu) in aprotic solvents (e.g., THF) may improve yields compared to NaOH in aqueous media .
- Side Reaction Analysis : Monitor by-products via LC-MS. For instance, oxidation of the thioether to sulfoxide can occur if oxidizing agents (e.g., KMnO₄) are present .
- Reproducibility : Validate protocols using high-purity starting materials (>97%) to minimize impurities .
Q. How does the tert-butoxy group influence the compound’s stability and reactivity in biological systems?
- Methodological Answer :
- Metabolic Stability : The tert-butoxy ester is hydrolytically stable under physiological conditions, making it useful as a prodrug moiety. Enzymatic cleavage (e.g., esterases) can release the active carboxylic acid .
- Cellular Uptake : Lipophilicity from the tert-butyl group enhances membrane permeability, as demonstrated in structurally analogous alkoxyacetic acids .
- Toxicity Screening : Use in vitro models (e.g., HepG2 cells) to assess cytotoxicity, referencing safety data from tert-butyl-containing analogs .
Methodological Challenges and Solutions
Q. What techniques are recommended for analyzing degradation products under varying pH conditions?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–10) at 40°C for 48 hours.
- LC-HRMS : Identify degradation products (e.g., free carboxylic acid from ester hydrolysis) .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life, as applied to similar acetic acid derivatives .
Q. How can researchers design experiments to probe the compound’s role in enzyme inhibition or activation?
- Methodological Answer :
- Enzyme Assays : Test inhibition of cysteine proteases (e.g., papain) via thioether coordination to active-site thiols. Use fluorogenic substrates (e.g., Z-Phe-Arg-AMC) to quantify activity .
- Docking Simulations : Model interactions using software like AutoDock Vina to predict binding affinities .
- Mutagenesis : Validate mechanistic hypotheses by engineering enzyme active sites (e.g., C25A mutation in papain) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
